2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether
Description
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether is a pyrimidine derivative characterized by a central pyrimidine ring substituted with:
- A 2-methyl group at position 2.
- A (phenylsulfanyl)methyl group at position 5.
- A 2,4-dichlorobenzyl ether moiety at position 3.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-2-methyl-6-(phenylsulfanylmethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-13-22-16(12-25-17-5-3-2-4-6-17)10-19(23-13)24-11-14-7-8-15(20)9-18(14)21/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZAASWUINCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether typically involves multiple steps, starting with the preparation of the dichlorobenzyl and pyrimidinyl ether intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Herbicidal Applications
1. Pre-emergent Herbicide Formulations
The compound has been identified as a key ingredient in formulations aimed at controlling weed growth. It functions primarily as a pre-emergent herbicide, meaning it is applied to the soil before the emergence of weeds. The active ingredient is absorbed by the roots and germinating plants rather than through leaf uptake, making it effective in preventing weed establishment .
- Formulation Types : Common formulations include capsule suspensions and suspension concentrates, which enhance the compound's efficacy and stability in soil applications .
- Mechanism of Action : The herbicidal activity is attributed to its ability to inhibit specific metabolic pathways in target plants, disrupting their growth and development.
Medicinal Chemistry Applications
2. Antimicrobial Properties
Research indicates that 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether exhibits significant antimicrobial activity. This property is particularly relevant in developing new antimicrobial agents to combat resistant strains of bacteria.
- Case Studies : Various studies have documented its effectiveness against a range of bacterial pathogens, suggesting potential use in pharmaceutical formulations aimed at treating infections .
Comparative Data on Efficacy
The following table summarizes key findings related to the herbicidal and antimicrobial efficacy of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether compared to other compounds:
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that require careful control of conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring synthesis and confirming product identity.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structured comparison of the target compound with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and functional differences.
Table 1: Structural and Molecular Comparison
Key Research Findings
Sulfur-containing groups (e.g., sulfanyl, sulfonyl) in analogs like and may contribute to thiol-mediated binding interactions with enzymes or receptors.
Electronic and Steric Influences: The pyrimidine core in all compounds allows for π-π stacking and hydrogen bonding, critical for binding to biological targets.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., ) are typically easier to synthesize but may lack target specificity.
- The target compound’s dichlorobenzyl ether group may require multi-step synthesis, as seen in similar protocols involving cesium carbonate-mediated couplings (e.g., ).
Toxicity and Stability :
Biological Activity
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16Cl2N2OS
- Molecular Weight : 393.31 g/mol
- CAS Number : 339278-73-8
This compound features a dichlorobenzyl moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies show that pyrimidine derivatives can inhibit the growth of various bacterial strains. The presence of the dichlorobenzyl group enhances lipophilicity, potentially increasing membrane permeability and leading to higher antibacterial efficacy.
Anticancer Properties
Recent investigations into pyrimidine derivatives have suggested potential anticancer activities. Specifically, compounds with a similar scaffold have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival.
The proposed mechanisms by which 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
- Interference with DNA Synthesis : Some studies suggest that pyrimidine derivatives can disrupt DNA synthesis in rapidly dividing cells, which is a common target in cancer therapy.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against tested strains .
Study 2: Anticancer Activity
In a separate study focused on cancer cell lines, researchers found that a related pyrimidine derivative induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .
Study 3: Mechanistic Insights
A mechanistic study using molecular docking simulations revealed that the compound binds effectively to active sites of key enzymes involved in cancer metabolism. This binding was associated with significant inhibition of enzyme activity, suggesting a potential pathway for therapeutic intervention .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC range: 5 - 50 µg/mL | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Enzyme Inhibition | Significant binding affinity |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Remarks |
|---|---|---|
| Pyrimidine Derivative | Antimicrobial | Effective against bacteria |
| Related Compound | Anticancer | Induces apoptosis |
| Similar Scaffold | Enzyme Inhibition | Binds to metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
